N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
CAS No.: 1251632-56-0
Cat. No.: VC5714656
Molecular Formula: C18H20N6O3
Molecular Weight: 368.397
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251632-56-0 |
|---|---|
| Molecular Formula | C18H20N6O3 |
| Molecular Weight | 368.397 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-13(21-11-24)18(25)22-12-5-6-14(26-3)15(7-12)27-4/h5-11H,1-4H3,(H,22,25) |
| Standard InChI Key | JXXCOOUDOGLEOA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₂₀N₆O₃, with a molecular weight of 368.397 g/mol. Its structure features a central imidazole ring substituted at the 1-position by a 6-(dimethylamino)pyrimidin-4-yl group and at the 4-position by a carboxamide linked to a 3,4-dimethoxyphenyl group. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 3.14–3.17 | |
| Hydrogen bond acceptors | 7 | |
| Hydrogen bond donors | 1 | |
| Polar surface area | 72.2 Ų | |
| Solubility | Low aqueous solubility |
The dimethylamino and methoxy groups enhance lipophilicity, facilitating membrane permeability, while the carboxamide contributes to hydrogen bonding potential. The compound’s stereochemistry is achiral, simplifying synthetic pathways .
Synthesis and Reaction Conditions
Synthesis involves multi-step organic reactions, as outlined in patents and chemical databases:
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Pyrimidine Core Formation: Reacting 4-chloropyrimidine with dimethylamine under nucleophilic substitution conditions yields 6-(dimethylamino)pyrimidin-4-amine.
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Imidazole Ring Construction: Cyclocondensation of α-aminoketones with aldehydes forms the imidazole backbone.
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Carboxamide Coupling: The imidazole-4-carboxylic acid is activated (e.g., using thionyl chloride) and reacted with 3,4-dimethoxyaniline to form the final carboxamide.
Critical optimization steps include temperature control (reflux in ethanol or toluene) and catalysts like sodium hydroxide for intermediates . Yield improvements focus on purification via column chromatography and recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 3.25 ppm (N,N-dimethyl protons) and δ 3.85–3.90 ppm (methoxy groups) confirm substituents. The imidazole proton resonates near δ 8.10 ppm .
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¹³C NMR: Carbonyl carbons appear at ~δ 165 ppm, while pyrimidine and imidazole carbons range from δ 120–150 ppm.
Infrared (IR) Spectroscopy:
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Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N imidazole).
Mass Spectrometry:
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Molecular ion peak at m/z 368.397 (M⁺), with fragments at m/z 152 (pyrimidine ring) and m/z 179 (dimethoxyphenyl group).
Mechanism of Action
The compound likely acts via dual inhibition:
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Kinase Inhibition: The pyrimidine group competitively binds ATP pockets in kinases (e.g., LIMK), disrupting phosphorylation cascades .
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Receptor Modulation: The dimethoxyphenyl moiety stabilizes RXRα in an antagonist conformation, suppressing tumor proliferation .
| Application | Rationale | Source |
|---|---|---|
| Oncology | RXRα and kinase inhibition | |
| Infectious Diseases | Membrane-targeting antimicrobials | |
| Neuroprotection | LIMK modulation in neurodegeneration |
Challenges and Future Directions
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Solubility Limitations: Low aqueous solubility hampers bioavailability; prodrug strategies or nanoformulations are under exploration.
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Toxicity Profiling: Preliminary data on analogs indicate hepatotoxicity at high doses; structural modifications are needed .
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Target Selectivity: Off-target effects on cytochrome P450 enzymes require isoform-specific optimization .
Future research should prioritize in vivo efficacy studies and structure-activity relationship (SAR) analyses to refine potency and safety.
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